tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Overview
Description
tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a dioxane ring and a cyanomethyl group
Preparation Methods
The synthesis of tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl acetoacetate with a suitable dioxane derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the correct stereochemistry of the product. Industrial production methods may involve large-scale reactions in specialized reactors to optimize yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group or other substituents are replaced by different nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate exerts its effects involves interactions with specific molecular targets. The cyanomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring structure also plays a role in stabilizing the compound and facilitating its reactivity.
Comparison with Similar Compounds
tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be compared with similar compounds such as:
tert-Butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: This compound has a hydroxymethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
tert-Butyl 2-((4S,6R)-6-(methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: The presence of a methyl group instead of a cyanomethyl group alters the compound’s chemical properties and potential uses. The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl 2-[(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRMEJBKMQHMC-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675781 | |
Record name | tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186508-95-2 | |
Record name | 1,1-Dimethylethyl (4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186508-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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